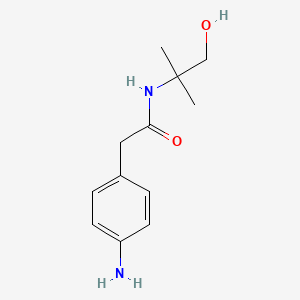
2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Overview
Description
2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenol with an appropriate acylating agent, such as an acetyl derivative, under controlled conditions. The process may include steps for purification and characterization using techniques like NMR and mass spectrometry.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, analogs have shown efficacy against various cancer cell lines, including melanoma and pancreatic cancer. The lead compound from a related study demonstrated high potency against both sensitive and resistant cell lines, inducing cell death through apoptosis and autophagy mechanisms .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6b | Melanoma | 5.0 | Apoptosis, Autophagy |
| Compound X | Pancreatic Cancer | 10.0 | Apoptosis |
| Compound Y | Chronic Myeloid Leukemia | 7.5 | Autophagy |
Anticonvulsant Activity
In addition to its antitumor properties, certain derivatives have been evaluated for anticonvulsant activity. Studies have shown that modifications to the amide structure can enhance lipophilicity, which correlates with increased central nervous system penetration and anticonvulsant efficacy in animal models .
Table 2: Anticonvulsant Activity of Selected Derivatives
| Compound | Dose (mg/kg) | Efficacy (%) | Test Method |
|---|---|---|---|
| Compound A | 30 | 75 | MES Test |
| Compound B | 100 | 85 | scPTZ Test |
| Compound C | 300 | 90 | MES Test |
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the side chains significantly impact the biological activity. For instance, the introduction of hydroxyl groups has been associated with enhanced solubility and bioavailability, while variations in the aromatic ring can alter receptor binding affinities.
Case Study 1: In Vitro Evaluation
A study conducted on a series of aminophenylacetamide derivatives highlighted their potential as anticancer agents. The lead compound demonstrated significant tumor growth inhibition in xenograft models, suggesting promising therapeutic applications .
Case Study 2: Animal Model Testing
In animal models, the anticonvulsant activity was assessed using various doses to determine efficacy and toxicity profiles. Results indicated that certain structural modifications led to improved protective effects against seizures without significant neurotoxicity .
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,8-15)14-11(16)7-9-3-5-10(13)6-4-9/h3-6,15H,7-8,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFDEEHVCXXDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















